Pyrido[3,4-b]pyrazin-8-amine
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Overview
Description
Pyrido[3,4-b]pyrazin-8-amine is a nitrogen-containing heterocyclic compound. It is part of the pyridopyrazine family, which is known for its diverse biological activities. This compound has a molecular formula of C₇H₆N₄ and a molecular weight of 146.15 g/mol . The structure consists of a pyridine ring fused to a pyrazine ring, with an amine group attached at the 8th position.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various targets, including kinases and other enzymes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their activity. This can result in alterations in cellular processes, potentially contributing to the compound’s observed effects .
Biochemical Pathways
Similar compounds have been shown to impact a variety of pathways, including those involved in cell growth and proliferation .
Result of Action
Compounds with similar structures have been shown to have various effects, including anti-inflammatory, antiviral, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,4-b]pyrazin-8-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyridine with glyoxal under acidic conditions to form the desired compound . Another approach involves the use of multicomponent reactions, where a mixture of starting materials reacts to form the heterocyclic structure in a single step .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,4-b]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrido[3,4-b]pyrazin-8-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-alkylated this compound.
Scientific Research Applications
Pyrido[3,4-b]pyrazin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for anticancer drug development.
Comparison with Similar Compounds
Pyrido[3,4-b]pyrazin-8-amine can be compared with other similar compounds such as:
Pyrido[2,3-b]pyrazine: Known for its electrochemical DNA sensing and nonlinear optical properties.
Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and kinase inhibitory effects.
Pyrazolo[3,4-d]pyrimidine: Noted for its anticancer potential through selective inhibition of protein kinases.
Uniqueness: this compound stands out due to its specific structural features and the presence of an amine group at the 8th position, which contributes to its unique reactivity and biological activity.
Properties
IUPAC Name |
pyrido[3,4-b]pyrazin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-5-3-9-4-6-7(5)11-2-1-10-6/h1-4H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRNVTJEJYYPPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CN=CC2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702419 |
Source
|
Record name | Pyrido[3,4-b]pyrazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120208-34-6 |
Source
|
Record name | Pyrido[3,4-b]pyrazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrido[3,4-b]pyrazin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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